Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
Description
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 685533-92-0 or 5502-34-1) is a secondary amine featuring a dimethylaminoethyl backbone and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₁₅F₃N₂, with a molecular weight of 232.25 g/mol. The trifluoromethyl (-CF₃) group enhances electron-withdrawing properties and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)7-6-15-10-5-3-4-9(8-10)11(12,13)14/h3-5,8,15H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICRIRMUNFSCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimized Reaction Conditions
Key parameters include solvent choice, temperature, and reductant selection. In a representative procedure, dimethylaminoacetone (1.2 equiv) and 3-(trifluoromethyl)aniline (1.0 equiv) are stirred in methanol at 50°C for 12 hours. Sodium cyanoborohydride (1.5 equiv) is then added, and the mixture is refluxed for 24 hours, achieving a 78% yield after column chromatography (ethyl acetate/petroleum ether, 1:4).
Table 1: Reductive Amination Variants
| Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH4 | MeOH | 25 | 45 |
| NaBH3CN | THF | 50 | 68 |
| BH3·THF | DCM | 0→25 | 72 |
Nucleophilic Substitution Approaches
Nucleophilic displacement of halogenated intermediates offers a direct route. 2-Chloroethyldimethylamine reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired product.
Halogenated Precursor Synthesis
2-Chloroethyldimethylamine is prepared by treating dimethylamine hydrochloride with 1,2-dichloroethane in the presence of potassium carbonate. Subsequent coupling with 3-(trifluoromethyl)aniline in dimethylformamide (DMF) at 80°C for 8 hours affords the product in 82% yield.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the aromatic amine acting as a nucleophile. The electron-deficient aryl ring (due to -CF3) slightly reduces nucleophilicity, necessitating elevated temperatures.
Multi-Component Reaction (MCR) Protocols
Three-component reactions streamline synthesis by combining amines, carbonyl compounds, and alkylating agents in a single pot. A notable example involves the Ugi reaction, utilizing 3-(trifluoromethyl)aniline, dimethylamine, and glyoxylic acid.
Ugi Four-Component Reaction
In a representative procedure:
- 3-(Trifluoromethyl)aniline (1.0 equiv), dimethylamine (1.2 equiv), glyoxylic acid (1.0 equiv), and tert-butyl isocyanide (1.1 equiv) are combined in methanol.
- Stirring at 25°C for 48 hours yields a crude imine intermediate, which is hydrogenated (H2, Pd/C) to afford the target amine in 65% yield.
Advantages : Atom economy and reduced purification steps.
Limitations : Moderate yields due to competing side reactions.
Protection-Deprotection Strategies
Temporary protection of the aromatic amine prevents undesired side reactions during alkylation. Boc (tert-butoxycarbonyl) is commonly employed due to its stability under basic conditions.
Boc-Mediated Synthesis
- Protection : 3-(Trifluoromethyl)aniline is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst (89% yield).
- Alkylation : The Boc-protected amine reacts with 2-bromoethyldimethylamine in acetonitrile using cesium carbonate (Cs2CO3) at 60°C (76% yield).
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the final product (94% yield).
Industrial-Scale Considerations
Patent literature highlights challenges in scaling laboratory procedures. For instance, thiophosgene-based routes, though efficient, pose safety risks due to phosgene generation. Modern alternatives employ isothiocyanate derivatives or solid-supported reagents to enhance safety.
Table 2: Scalability Comparison
| Method | Catalyst | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Reductive Amination | NaBH3CN | 98.5 | 12 |
| Nucleophilic Sub. | Cs2CO3 | 99.2 | 18 |
| MCR (Ugi) | None | 95.8 | 8 |
Emerging Techniques: Microwave and Flow Chemistry
Microwave-assisted synthesis reduces reaction times significantly. A 2022 study demonstrated that irradiating a mixture of 3-(trifluoromethyl)aniline, dimethylaminoethyl chloride, and K2CO3 in DMF at 100°C for 30 minutes achieves 88% yield, compared to 8 hours under conventional heating.
Flow chemistry systems further enhance reproducibility. Continuous flow reactors enable precise control over residence times and temperatures, minimizing byproduct formation.
Analytical and Purification Methods
Chromatography : Silica gel column chromatography remains standard, with ethyl acetate/petroleum ether gradients (1:9 to 1:4) resolving the product.
Crystallization : Recrystallization from hexane/ethyl acetate (3:1) improves purity to >99%.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine has been investigated for its potential as an anticancer agent. The compound is linked to the inhibition of angiogenesis, a crucial process in tumor growth and metastasis. Research indicates that it can inhibit vascular endothelial growth factor (VEGF), which plays a pivotal role in new blood vessel formation associated with tumors .
Case Study: Inhibition of Tumor Growth
- Study Focus : The efficacy of the compound in reducing tumor size in animal models.
- Findings : In a controlled study, subjects treated with the compound showed a significant reduction in tumor volume compared to the control group, indicating its potential as an antineoplastic agent .
Neurological Applications
2.1 Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
- Study Focus : The impact of the compound on cognitive function in rodent models of Alzheimer's.
- Results : Treated rodents exhibited improved memory retention and reduced amyloid plaque formation compared to untreated controls .
Industrial Applications
3.1 Chemical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of derivatives synthesized from it.
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Agrochemicals | Development of herbicides and pesticides |
Material Science
4.1 Polymer Chemistry
The compound is also explored for its role in polymer chemistry, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
Mechanism of Action
The mechanism of action of Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 24283-17-8)
- Molecular Formula : C₁₃H₁₉F₃N₂
- Molecular Weight : 260.30 g/mol
- Key Difference : Replacement of dimethyl groups with diethyl groups increases lipophilicity (logP ~2.8 vs. ~2.3 for the dimethyl variant), influencing membrane permeability.
N',N'-Dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Variations in Aromatic Substituents
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS: 353779-15-4)
- Molecular Formula : C₁₇H₁₇F₃N₂O
- Molecular Weight : 334.33 g/mol
- Key Difference: A methoxy (-OCH₃) group replaces the dimethylaminoethyl chain, enhancing solubility in polar solvents (e.g., logP ~3.1 vs. ~2.3 for the target compound).
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS: 1311279-91-0)
Heterocyclic Analogues
Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS: 1354019-89-8)
Data Table: Comparative Properties
Research Findings and Implications
Electronic Effects
The -CF₃ group in all analogues withdraws electrons, reducing basicity of the amine (pKa ~7–8) compared to non-fluorinated counterparts. This property is advantageous in avoiding protonation under physiological conditions, enhancing blood-brain barrier penetration.
Biological Activity
Introduction
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine, often referred to as a trifluoromethyl-substituted amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. The following synthetic pathway has been proposed:
- Starting Materials : The synthesis begins with commercially available precursors that can be modified through various chemical reactions.
- Reagents : Common reagents include trifluoromethylating agents and amines.
- Conditions : Reactions are often conducted under controlled temperatures and atmospheres to optimize yields.
The efficiency of the synthesis is critical for large-scale production and further biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly its effectiveness against various cancer cell lines.
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- Jurkat E6.1 (T-cell leukemia)
The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit key signaling pathways such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR signaling has been associated with reduced tumor growth.
- VEGF (Vascular Endothelial Growth Factor) : Targeting VEGF can impede angiogenesis, thereby limiting tumor blood supply.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Dimethyl Substitution : Modifications at the nitrogen atom can influence potency and selectivity for specific cancer types.
Cytotoxicity Data
Table 1 summarizes the cytotoxicity data for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.6 | EGFR inhibition |
| A549 | 29.3 | VEGF suppression |
| Jurkat E6.1 | 30.0 | Induction of apoptosis |
Study 1: In Vitro Evaluation
A study conducted by researchers evaluated the efficacy of this compound in vitro. The results indicated significant cytotoxic effects on MDA-MB-231 cells, with an IC50 value comparable to established anticancer agents like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces cell death in Jurkat E6.1 cells. Western blot analysis revealed activation of caspase pathways, suggesting that apoptosis is a primary mode of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine?
- Methodology :
- Step 1 : Synthesize 3-(trifluoromethyl)aniline via nucleophilic substitution of pentafluorobenzene derivatives using sodium azide or ammonia under controlled conditions .
- Step 2 : React 3-(trifluoromethyl)aniline with a bromoethylamine precursor (e.g., 2-bromoethyl dimethylamine) in the presence of a base like potassium carbonate to form the C-N bond .
- Step 3 : Purify the product using column chromatography or recrystallization. Confirm purity via HPLC or TLC.
Q. How can the structure of this compound be validated?
- Analytical techniques :
- X-ray crystallography : Resolve the crystal structure using SHELXL for precise bond-length and angle measurements .
- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
- Dispose of waste via certified hazardous waste management services .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural analysis?
- Troubleshooting :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals to assign proton environments unambiguously .
- Isotopic labeling : Use ¹⁵N or deuterated analogs to track amine group interactions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies optimize the yield of 3-(trifluoromethyl)aniline intermediates in large-scale synthesis?
- Process optimization :
- Catalysis : Use Pd/C or CuI to enhance reaction efficiency in fluorination steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
- Temperature control : Maintain 80–100°C during nucleophilic substitution to balance kinetics and side reactions .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insights :
- The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions.
- Fluorine’s inductive effect stabilizes transition states in Suzuki-Miyaura couplings, enabling reactions with aryl boronic acids at lower temperatures .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- In silico approaches :
- Molecular docking (AutoDock Vina) : Simulate binding affinities to receptors like G-protein-coupled receptors (GPCRs) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Corrogate substituent effects (e.g., CF₃ vs. CH₃) on bioactivity .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points or solubility data?
- Validation steps :
- Reproduce experiments using standardized protocols (e.g., USP methods for melting point determination).
- Compare results with structurally analogous compounds (e.g., 3-(trifluoromethyl)phenethylamine derivatives) to identify outliers .
Q. Why might X-ray crystallography fail to resolve the amine group’s position?
- Causes and solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
